N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolopyridine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as COX-2 and MMP-9. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have reported that this compound can decrease the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been reported to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide in lab experiments is its potential therapeutic applications. This compound can be used as a target for drug development in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the study of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. One of the directions is to further investigate its potential therapeutic applications in various diseases. Studies can be conducted to determine the efficacy and safety of this compound in animal models and clinical trials. Another direction is to elucidate the mechanism of action of this compound. Studies can be conducted to identify the target enzymes and pathways that are affected by this compound. Additionally, studies can be conducted to optimize the synthesis method and improve the yield and purity of this compound.
In conclusion, N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a promising compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound in drug development.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been reported in several studies. One of the most common methods involves the reaction of 3-chlorobenzylamine with 1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in the presence of a coupling agent such as EDC or DCC. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been shown to have potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, making it a potential target for drug development.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-4-1-3-11(7-13)9-19-15(21)8-12-10-20-16-14(12)5-2-6-18-16/h1-7,10H,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIMAAPMXKIZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CC2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorophenyl)methyl]-2-{1H-pyrrolo[2,3-B]pyridin-3-YL}acetamide |
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